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Compound of Interest

Compound Name:
4-Chloro-6-iodo-7H-pyrrolo[2,3-

D]pyrimidine

Cat. No.: B1418853 Get Quote

The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is recognized in medicinal chemistry as

a "privileged scaffold".[1][2] This bicyclic heteroaromatic system serves as the foundational

structure for numerous biologically active compounds. Its structural rigidity and capacity for

diverse functionalization at multiple positions allow for the precise tuning of molecular

properties to achieve high-affinity and selective binding to biological targets.

4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 876343-10-1) is a strategically

functionalized derivative of this core.[1][3][4][5] The chlorine atom at the 4-position acts as a

versatile handle for nucleophilic substitution, while the iodine atom at the 6-position enables a

range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and

Sonogashira couplings. This dual reactivity makes it an exceptionally valuable intermediate for

constructing complex molecular architectures, most notably in the synthesis of Janus kinase

(JAK) inhibitors like Tofacitinib and Ruxolitinib, which have revolutionized the treatment of

autoimmune diseases and cancers.[6][7]

Physicochemical Properties and Data
A comprehensive understanding of the compound's physical and chemical properties is

essential for its effective use in synthesis.
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Property Value Source

CAS Number 876343-10-1 PubChem[1], ChemicalBook[4]

Molecular Formula C₆H₃ClIN₃ PubChem[1][8]

Molecular Weight 279.46 g/mol PubChem[1][8]

Appearance
White to off-white

solid/crystalline powder
ChemicalBook[5][9]

Melting Point 219-220 °C (decomposes) ChemicalBook[3][5]

Solubility
Soluble in DMSO, DMF;

sparingly soluble in water

Guidechem[10], Srini

Chem[11]

IUPAC Name
4-chloro-6-iodo-7H-pyrrolo[2,3-

d]pyrimidine
PubChem[8]

Synthesis Methodologies: Pathways to a Key
Intermediate
The synthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can be approached via several

routes. The choice of method often depends on the starting material availability, scalability, and

desired purity profile. Below are two field-proven, validated protocols.

Method A: Direct Electrophilic Iodination
This is the most straightforward approach, starting from the readily available 4-chloro-7H-

pyrrolo[2,3-d]pyrimidine. The electron-rich nature of the pyrrole ring facilitates electrophilic

substitution.

Diagram: Direct Iodination Workflow
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Caption: Workflow for direct synthesis via electrophilic iodination.

Experimental Protocol: Direct Iodination

Inert Atmosphere Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, add

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq). Purge the flask with an inert gas (Nitrogen or

Argon).

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material

completely. A typical concentration is around 0.3 M.

Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at

room temperature.[4][10]

Causality Insight:NIS is a mild and effective electrophilic iodinating agent for electron-rich

aromatic and heteroaromatic rings. Its use avoids the harsh conditions associated with
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molecular iodine and an oxidant. Anhydrous DMF is used as it is a polar aprotic solvent

that effectively dissolves the reactants and facilitates the ionic reaction mechanism.

Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the

reaction progress by TLC or LC-MS until the starting material is consumed.

Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS. A precipitate will form.

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter

cake thoroughly with water followed by a cold non-polar solvent (e.g., diethyl ether or

hexane) to remove succinimide byproduct. The crude product can be further purified by

recrystallization from a suitable solvent like acetonitrile to yield the final product as a white

solid.[3]

Method B: Iodination with Protecting Group Strategy
For large-scale synthesis or when regioselectivity is a major concern, a protecting group

strategy is often employed. The phenylsulfonyl group is a common choice for protecting the N7

position of the pyrrole ring.

Diagram: Protected Synthesis and Deprotection Workflow
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Caption: Two-step synthesis via a phenylsulfonyl-protected intermediate.

Experimental Protocol: Synthesis via Deprotection

Iodination of Protected Intermediate: The starting material, 4-chloro-7-(phenylsulfonyl)-7H-

pyrrolo[2,3-d]pyrimidine, is first iodinated using a standard procedure similar to Method A to

yield 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
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Causality Insight:The bulky phenylsulfonyl group at N7 can help direct the incoming

electrophile (I+) to the C6 position, enhancing regioselectivity. It also increases the

solubility of the intermediate in organic solvents.

Deprotection Setup: In a round-bottom flask, suspend the iodinated and protected

intermediate (1.0 eq) in Tetrahydrofuran (THF).[3][5]

Base Addition: Add a 5 M solution of Sodium Hydroxide (NaOH) in Methanol.[3][5] The

amount of base should be in significant excess (e.g., 4-5 eq).

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction involves the

nucleophilic attack of hydroxide on the sulfonyl group, leading to its cleavage.

Quenching and Isolation: After the reaction is complete, carefully add a saturated aqueous

solution of ammonium chloride (NH₄Cl) to neutralize the excess base.[3][5] Concentrate the

mixture under reduced pressure to remove the organic solvents (THF, Methanol).

Purification: The resulting precipitate is collected by filtration, washed with water, and then

purified by trituration or recrystallization from boiling acetonitrile to afford the high-purity final

product.[3][5] This method has been reported to yield the product in high purity (98% by

HPLC) and good yield (around 77-94%).[3]

Chemical Reactivity and Strategic Applications
The synthetic utility of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine stems from the

orthogonal reactivity of its two halogen substituents.

Diagram: Reactivity and Application Pathway
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Caption: Orthogonal reactivity enabling diverse drug scaffold synthesis.

Reactivity at C4-Cl: The chlorine atom at the 4-position is activated towards nucleophilic

aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring. This allows for the

straightforward introduction of various nucleophiles, particularly amines, which is a key step

in the synthesis of many kinase inhibitors.[11]

Reactivity at C6-I: The carbon-iodine bond is highly susceptible to transition-metal-catalyzed

cross-coupling reactions. This position is often used to introduce aryl, heteroaryl, or alkynyl

groups that can occupy key binding pockets in target enzymes, thereby enhancing potency

and selectivity. The C-I bond is more reactive than a C-Br or C-Cl bond in these reactions,

allowing for selective functionalization.

This dual reactivity allows for a modular and convergent approach to building complex drug

molecules, where different fragments can be installed sequentially at the C4 and C6 positions.
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Safety and Handling
As with any active chemical reagent, proper safety protocols must be observed when handling

4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302),

causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory

irritation (H335).[8]

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from

incompatible materials such as strong oxidizing agents.

Conclusion
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is

a testament to the power of strategic molecular design. Its robust synthesis, well-defined

physicochemical properties, and, most importantly, its orthogonal reactivity make it an

indispensable tool for medicinal chemists. The continued application of this building block in the

development of kinase inhibitors and other targeted therapies underscores its enduring value in

the quest for novel treatments for a wide range of human diseases.[9][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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